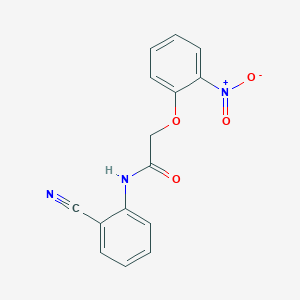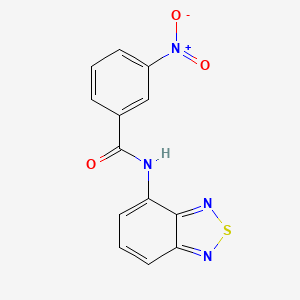![molecular formula C17H16N2O2S B5740714 N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide, also known as MCTP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MCTP belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide is not fully understood. However, studies have suggested that N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide may inhibit the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis and repair. Inhibition of ribonucleotide reductase can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide has been shown to have low toxicity and high selectivity towards cancer cells. In addition to its anticancer activity, N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide has also been studied for its potential as an antiviral agent. Studies have shown that N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide exhibits antiviral activity against hepatitis C virus and dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide is its low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide has poor solubility in water, which can limit its use in in vivo studies. In addition, N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide has not been extensively studied in animal models, which limits its potential for clinical translation.
Orientations Futures
Future research on N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide should focus on improving its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide and its potential as a therapeutic agent for other diseases, such as viral infections. Finally, in vivo studies are needed to evaluate the efficacy and safety of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide as a potential cancer therapy.
Méthodes De Synthèse
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzoyl chloride with thiosemicarbazide, followed by acetylation and reaction with 3-aminoacetophenone. The final product is obtained through recrystallization in ethanol.
Applications De Recherche Scientifique
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide has been studied for its potential as an anticancer agent. Studies have shown that N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-3-4-9-15(11)16(21)19-17(22)18-14-8-5-7-13(10-14)12(2)20/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNWVDYWDNTISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(3-acetylphenyl)carbamothioyl]-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)

![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)


![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)


